
8,9-Dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)pyrido(1,2-a)indol-6(7H)-one
Descripción general
Descripción
FK 1052:
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de FK 1052 involucra varios pasos:
Reacción de Condensación: La condensación de 10-metil-6,7,8,9-tetrahidropirid[1,2-a]indol-6-ona con 5-metil-1-(trifenilmetil)-1H-imidazol-4-carboxaldehído usando butil-litio en tetrahidrofurano produce un compuesto intermedio.
Acetilación: Este intermedio luego se trata con anhídrido acético en piridina para formar un derivado acetoxi.
Reacción de Eliminación: El derivado acetoxi sufre la eliminación de ácido acético en tolueno caliente para formar un derivado metileno.
Hidrogenación: El derivado metileno se hidrogena usando gas hidrógeno sobre paladio en carbono en dimetilformamida/etanol para producir otro intermedio.
Desprotección: Finalmente, el compuesto se desprotege en ácido acético/agua caliente para obtener FK 1052.
Métodos de Producción Industrial: La producción industrial de FK 1052 sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto implica el uso de sistemas de síntesis automatizados y condiciones de reacción controladas para asegurar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: FK 1052 puede sufrir reacciones de oxidación, particularmente en el anillo indol.
Reducción: El compuesto puede reducirse, especialmente durante el paso de hidrogenación en su síntesis.
Sustitución: FK 1052 puede participar en reacciones de sustitución, particularmente en el anillo imidazol.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utiliza comúnmente gas hidrógeno sobre paladio en carbono.
Sustitución: Se utilizan reactivos como butil-litio y anhídrido acético.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios intermediarios que finalmente conducen a la formación de FK 1052 .
Aplicaciones Científicas De Investigación
Overview
8,9-Dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)pyrido(1,2-a)indol-6(7H)-one, commonly referred to as FK 1052, is a complex organic compound with significant pharmacological potential. Its molecular formula is C₁₈H₁₉N₃O, and it has been primarily studied for its role as a selective antagonist of the serotonin 3 receptor (5-HT3) . This compound exhibits a unique structure that positions it favorably for various therapeutic applications.
Pharmacological Applications
1. Antagonism of Serotonin Receptors
- FK 1052 has been identified as a potent antagonist of the serotonin 3 receptor, which is implicated in mood regulation and gastrointestinal function. By blocking this receptor, the compound may alleviate symptoms associated with anxiety and nausea .
2. Potential Anti-cancer Activity
- Preliminary studies have indicated that FK 1052 may possess anti-cancer properties. Its interactions with serotonin receptors could influence tumor growth dynamics, although detailed clinical evaluations are necessary to establish efficacy .
3. Gastrointestinal Disorders
- Given its mechanism of action on serotonin receptors, FK 1052 is being explored for therapeutic use in treating gastrointestinal disorders such as irritable bowel syndrome (IBS) and chemotherapy-induced nausea and vomiting .
Synthesis and Chemical Properties
The synthesis of FK 1052 involves several key reactions:
Step | Description |
---|---|
Condensation Reaction | Reaction of 10-methyl-6,7,8,9-tetrahydropyrido[1,2-a]indol-6-one with 5-methyl-1-(triphenylmethyl)-1H-imidazole-4-carboxaldehyde using butyllithium in tetrahydrofuran. |
Acetylation | Treatment with acetic anhydride in pyridine to form an acetoxy derivative. |
Elimination Reaction | Elimination of acetic acid in hot toluene to yield a methylene derivative. |
Hydrogenation | Hydrogenation over palladium on carbon in dimethylformamide/ethanol to produce another intermediate. |
Deprotection | Final deprotection in hot acetic acid/water to obtain FK 1052. |
This multi-step synthesis highlights the compound's complexity and the need for careful control over reaction conditions to ensure high yield and purity .
Case Studies
-
Serotonin Receptor Interaction
- Research has demonstrated that FK 1052 interacts specifically with serotonin receptors, showing high affinity and selectivity compared to other receptor types. This specificity is crucial for minimizing side effects while maximizing therapeutic benefits .
- Anticancer Research
-
Pharmacokinetic Evaluations
- Pharmacokinetic studies indicate that FK 1052 has favorable absorption profiles and metabolic stability, making it a candidate for further development as a therapeutic agent .
Mecanismo De Acción
FK 1052 ejerce sus efectos antagonizando los receptores de serotonina 3 y 4. Este antagonismo dual ayuda a reducir las náuseas y los vómitos al bloquear la acción de la serotonina en estos receptores . Los objetivos moleculares incluyen los receptores de serotonina ubicados en el tracto gastrointestinal y el sistema nervioso central .
Comparación Con Compuestos Similares
Compuestos Similares:
Ondansetrón: Un antagonista del receptor de serotonina 3 utilizado para prevenir las náuseas y los vómitos.
Granisetrón: Otro antagonista del receptor de serotonina 3 con aplicaciones similares.
Singularidad: FK 1052 es único debido a su acción antagonista dual en los receptores de serotonina 3 y 4, lo que proporciona un espectro de actividad más amplio en comparación con compuestos como ondansetrón y granisetrón que se dirigen principalmente a los receptores de serotonina 3 .
Actividad Biológica
8,9-Dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)pyrido(1,2-a)indol-6(7H)-one, commonly referred to as FK 1052, is a heterocyclic compound with significant biological activity. It has garnered attention for its potential therapeutic applications, particularly in the modulation of serotonin pathways. This article explores the compound's biological activity, synthesis, and pharmacological implications.
FK 1052 has a molecular formula of C18H19N3O and a molecular weight of 293.4 g/mol. Its structure features a pyridoindole framework with an imidazole substitution that influences its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C18H19N3O |
Molecular Weight | 293.4 g/mol |
CAS Number | 129299-72-5 |
IUPAC Name | 10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one |
FK 1052 primarily acts as a selective antagonist of the 5-hydroxytryptamine type 3 receptor (5-HT3) . This receptor plays a crucial role in neurotransmission and gastrointestinal motility. The compound's ability to inhibit this receptor suggests potential therapeutic uses in managing conditions such as anxiety and chemotherapy-induced nausea .
Interaction with Biological Targets
Studies have shown that FK 1052 competes effectively with serotonin for binding sites on the 5-HT3 receptor. This competitive binding is critical for its pharmacological efficacy. Additionally, investigations into its pharmacokinetics reveal favorable absorption characteristics and metabolic stability, essential for evaluating its therapeutic potential .
Biological Activities
Recent research highlights several biological activities associated with FK 1052:
- Antitumor Activity : FK 1052 has demonstrated significant antitumor effects in various cancer cell lines. For instance, it was evaluated alongside other compounds for cytotoxicity against human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549) using the MTT assay .
- Antidepressant Effects : Given its action on the serotonin system, FK 1052 may have antidepressant properties, although further studies are needed to establish its efficacy in clinical settings.
- Antimicrobial Properties : Some derivatives related to FK 1052 have shown antibacterial activity against pathogens like Staphylococcus aureus, suggesting a broader spectrum of biological activity .
Case Studies
Several studies have explored the biological effects of FK 1052:
Study on Antitumor Activity
In a comparative study involving various synthesized compounds, FK 1052 exhibited notable cytotoxicity against HepG2 cells with an IC50 value significantly lower than that of standard drugs like doxorubicin. The mechanism of action included inducing apoptosis and cell cycle arrest in cancer cells .
Pharmacokinetic Studies
Pharmacokinetic evaluations indicated that FK 1052 has a favorable absorption profile and metabolic stability, which are crucial for its potential use as a therapeutic agent. These studies included assessments of bioavailability and half-life in animal models .
Propiedades
Número CAS |
129299-72-5 |
---|---|
Fórmula molecular |
C18H19N3O |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one |
InChI |
InChI=1S/C18H19N3O/c1-11-14-5-3-4-6-17(14)21-16(11)8-7-13(18(21)22)9-15-12(2)19-10-20-15/h3-6,10,13H,7-9H2,1-2H3,(H,19,20) |
Clave InChI |
AEKQMJRJRAHOAP-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C |
SMILES canónico |
CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C |
Sinónimos |
8,9-dihydro-10-dihydro-10-methyl-7-((5-methyl-4-imidazolyl)methyl)pyrido-(1-2a)-indol-6(7H)-one FK 1052 FK 1052, (+)-isomer FK 1052, (-)-isomer FK 1052, hydrochloride FK 1052, hydrochloride, (+)-isomer FK-1052 FK1052 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.